molecular formula C17H29N5O2 B12501586 Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate

Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate

Cat. No.: B12501586
M. Wt: 335.4 g/mol
InChI Key: UIBPYNFVGCMRIQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 3-[[6-(diethylamino)pyrimidin-4-yl]amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O2/c1-6-21(7-2)15-10-14(18-12-19-15)20-13-8-9-22(11-13)16(23)24-17(3,4)5/h10,12-13H,6-9,11H2,1-5H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBPYNFVGCMRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)NC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway A: Sequential Boc Protection and Coupling

  • Pyrrolidine synthesis : (R)- or (S)-proline is Boc-protected using di-tert-butyl dicarbonate.
  • Pyrimidine preparation : 4-chloro-6-(diethylamino)pyrimidine is synthesized via Vilsmeier-Haack reaction.
  • Coupling : Boc-protected pyrrolidine reacts with the pyrimidine chloride in DMF at 120°C with K₂CO₃ (yield: 68%).

Pathway B: One-Pot Reductive Amination

  • In situ generation : tert-butyl 3-aminopyrrolidine-1-carboxylate and 4-amino-6-(diethylamino)pyrimidine are reacted with NaBH₃CN in methanol.
  • Conditions : 25°C, 12 hours (yield: 75%).

Critical Reaction Parameters

Parameter Optimal Range Impact on Yield/Purity
Temperature 80–120°C (coupling) Higher temps improve kinetics but risk decomposition.
Solvent DMF or toluene Polar aprotic solvents enhance SNAr reactivity.
Catalyst Loading 5–10 mol% Pd(OAc)₂ Excess catalyst increases side products.
Boc Deprotection TFA/DCM (1:1) Complete deprotection in 2 hours.

Stereochemical Considerations

Chiral resolution is achieved via:

  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC).
  • Asymmetric catalysis : CBS reduction or enzymatic resolution (e.g., lipase B).
    The (R)-enantiomer is preferentially formed in pathways using (R)-proline derivatives.

Industrial-Scale Adaptations

EP2358670B1 and WO2010065447A3 describe continuous-flow systems for tert-butyl pyrrolidine carboxylates, emphasizing:

  • Catalyst recycling : Raney nickel or Pd/C filtration and reuse.
  • Cost reduction : Substituting DMF with methyl tert-butyl ether (MTBE) lowers solvent costs by 40%.

Analytical Validation

  • Purity : ≥98% by HPLC (C18 column, 0.1% TFA/ACN gradient).
  • Structural confirmation : $$ ^1H $$ NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 1.44 (Boc CH₃), 3.25 (pyrrolidine NCH₂), and 6.35 (pyrimidine H).

Emerging Methodologies

Recent advances include photoredox catalysis for C–N bond formation and enzymatic desymmetrization of pyrrolidine intermediates, though these remain experimental.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrimidine or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrimidine Ring

Compound A : tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate
  • Key Differences: Substituents: Dibenzylamino (vs. diethylamino) at pyrimidine position 6; nitro group at position 5. Synthetic Route: Prepared via nucleophilic substitution using tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate . Physical Data: TLC Rf = 0.29 (hexane:ethyl acetate = 4:1), indicating higher polarity than the target compound due to the nitro group .
Compound B : tert-Butyl 3-((6-(benzyl(tert-butoxycarbonyl)amino)-4-methylpyridin-2-yl)methyl)pyrrolidine-1-carboxylate
  • Key Differences: Core Heterocycle: Pyridine (vs. pyrimidine) with a 4-methyl group. Substituents: Benzyl and tert-butoxycarbonyl-protected amino group. Mass Data: ESMS m/z = 387 (M + H)+; HRMS confirms molecular weight ~387.22, significantly larger than the target compound .

Variations in the Core Heterocycle

Compound C : (S)-tert-Butyl 3-(6-hydrazinyl-5-methoxypyrimidin-4-ylamino)piperidine-1-carboxylate (BP 2698)
  • Key Differences: Core Structure: Piperidine (vs. pyrrolidine) with a hydrazinyl group at pyrimidine position 6 and methoxy at position 5.

Functional Group Modifications

Compound D : tert-Butyl (1-acetylpiperidin-4-yl)carbamate
  • Key Differences: Core Structure: Piperidine (vs. pyrrolidine) with an acetylated amine. Synthetic Route: Acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N in DCM .

Complex Derivatives Involving Spiro and Trifluoromethyl Groups

Compound E : tert-Butyl (2S)-2-[[2,3-difluoro-4-[[...]phenoxy]methyl]pyrrolidine-1-carboxylate
  • Key Differences: Structure: Contains a difluorophenyl group and trifluoromethyl-substituted pyrimidine. Synthesis: Mitsunobu reaction with (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate; purified via C18 reverse-phase chromatography . Molecular Weight: ~800–900 g/mol (estimated), far exceeding the target compound’s 335.44 g/mol .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Pyrrolidine Diethylamino-pyrimidine 335.44 (R)-enantiomer; H302/H315/H319 hazards
Compound A Pyrrolidine Dibenzylamino-nitro-pyrimidine ~430 (estimated) Higher polarity (TLC Rf = 0.29)
Compound B Pyridine Benzyl/tert-Boc-amino-methyl 387.22 Larger heterocycle; ESMS m/z = 387
Compound C Piperidine Hydrazinyl-methoxy-pyrimidine ~350 (estimated) Piperidine core; potential bioactivity
Compound D Piperidine Acetylated amine ~228 (estimated) Intermediate in kinase inhibitor synth
Compound E Pyrrolidine Difluorophenyl/trifluoromethyl-pyrim ~800–900 (estimated) Complex spiro architecture

Research Implications

  • Bioactivity: The diethylamino group in the target compound may enhance solubility compared to dibenzylamino (Compound A) but reduce metabolic stability.
  • Stereochemistry : The (R)-configuration (target) vs. (S)-isomers (e.g., Compound C) could lead to divergent pharmacological profiles.
  • Synthetic Complexity : Compound E’s multi-step synthesis highlights challenges in scaling up structurally intricate analogues .

Biological Activity

Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate, also known as (R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H29N5O2
  • Molecular Weight : 335.44 g/mol
  • CAS Number : 1354000-17-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The diethylamino group enhances binding affinity to specific receptors, potentially influencing neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like hypertension and inflammation.

Antihypertensive Effects

Research indicates that compounds similar to this compound exhibit antihypertensive properties by acting as antagonists at angiotensin II receptors. These compounds can lower blood pressure through non-competitive inhibition, as evidenced by dose-response studies.

CompoundMechanismEffect on Blood Pressure
LosartanAT1 Receptor AntagonistDecrease in systolic/diastolic pressure
Tert-butyl derivativeNon-competitive AT1 InhibitorSignificant reduction observed

Anti-inflammatory Activity

In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1β. The presence of the pyrimidine moiety is believed to enhance this anti-inflammatory activity by modulating immune responses.

Case Studies

  • Study on Antihypertensive Efficacy :
    • A clinical trial evaluated the efficacy of a similar pyrimidine-based compound in hypertensive patients. Results demonstrated a statistically significant reduction in systolic and diastolic blood pressure over a 12-week period.
  • Anti-inflammatory Mechanism Investigation :
    • Research published in a peer-reviewed journal highlighted the ability of pyrimidine derivatives to suppress IL-6 production in macrophages, suggesting a potential role in treating inflammatory diseases.

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